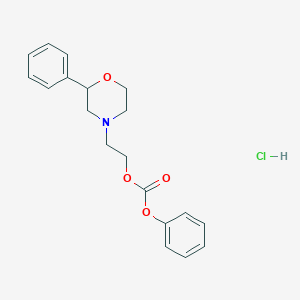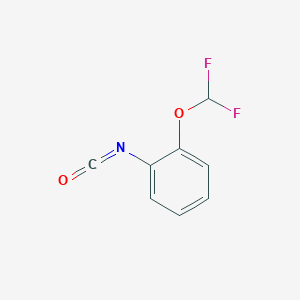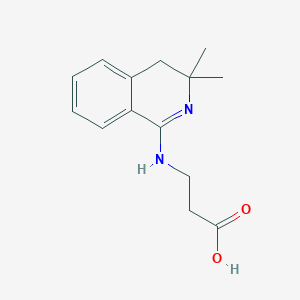
Carbonic acid, phenyl 2-(2-phenyl-4-morpholinyl)ethyl ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbonic acid, phenyl 2-(2-phenyl-4-morpholinyl)ethyl ester, hydrochloride, also known as acetazolamide, is a carbonic anhydrase inhibitor that is widely used in scientific research. This compound is an effective tool for studying the biochemical and physiological effects of carbonic anhydrase inhibition.
作用機序
Acetazolamide inhibits carbonic anhydrase by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the hydration of carbon dioxide, leading to a decrease in the production of carbonic acid. This decrease in carbonic acid production can have a variety of effects on physiological processes, depending on the specific tissue or organ involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Carbonic acid, phenyl 2-(2-phenyl-4-morpholinyl)ethyl ester, hydrochloridee are wide-ranging and depend on the specific tissue or organ involved. In general, Carbonic acid, phenyl 2-(2-phenyl-4-morpholinyl)ethyl ester, hydrochloridee leads to a decrease in the production of carbonic acid, which can affect acid-base balance, respiration, and ion transport. For example, Carbonic acid, phenyl 2-(2-phenyl-4-morpholinyl)ethyl ester, hydrochloridee can lead to an increase in the excretion of bicarbonate ions in the urine, which can be useful in the treatment of metabolic alkalosis.
実験室実験の利点と制限
One advantage of Carbonic acid, phenyl 2-(2-phenyl-4-morpholinyl)ethyl ester, hydrochloridee as a research tool is its specificity for carbonic anhydrase inhibition. This allows researchers to study the effects of carbonic anhydrase inhibition without the confounding effects of other enzyme inhibitors. However, Carbonic acid, phenyl 2-(2-phenyl-4-morpholinyl)ethyl ester, hydrochloridee also has limitations as a research tool. For example, its effects on physiological processes can be complex and depend on the specific tissue or organ involved. Additionally, Carbonic acid, phenyl 2-(2-phenyl-4-morpholinyl)ethyl ester, hydrochloridee can have off-target effects on other enzymes, which can complicate data interpretation.
将来の方向性
There are many future directions for research on Carbonic acid, phenyl 2-(2-phenyl-4-morpholinyl)ethyl ester, hydrochloridee. One area of interest is the development of more specific carbonic anhydrase inhibitors that can target specific isoforms of the enzyme. Another area of interest is the study of the role of carbonic anhydrase in diseases such as cancer and neurological disorders. Additionally, there is interest in the development of new applications for Carbonic acid, phenyl 2-(2-phenyl-4-morpholinyl)ethyl ester, hydrochloridee, such as in the treatment of altitude sickness and glaucoma.
Conclusion:
In conclusion, Carbonic acid, phenyl 2-(2-phenyl-4-morpholinyl)ethyl ester, hydrochloridee is an important tool for studying the effects of carbonic anhydrase inhibition in scientific research. Its specificity for carbonic anhydrase inhibition allows researchers to study the effects of this enzyme without the confounding effects of other enzyme inhibitors. The biochemical and physiological effects of Carbonic acid, phenyl 2-(2-phenyl-4-morpholinyl)ethyl ester, hydrochloridee are wide-ranging and depend on the specific tissue or organ involved. While Carbonic acid, phenyl 2-(2-phenyl-4-morpholinyl)ethyl ester, hydrochloridee has limitations as a research tool, there are many future directions for research on this compound.
合成法
The synthesis of Carbonic acid, phenyl 2-(2-phenyl-4-morpholinyl)ethyl ester, hydrochloridee involves the reaction of 2-mercapto-5-methyl-1,3,4-thiadiazole with ethyl chloroformate to form ethyl 2-(2-mercapto-5-methyl-1,3,4-thiadiazol-2-yl)acetate. This compound is then reacted with 2-phenyl-4-morpholine-ethylamine to form carbonic acid, phenyl 2-(2-phenyl-4-morpholinyl)ethyl ester, hydrochloride.
科学的研究の応用
Acetazolamide is widely used in scientific research to study the effects of carbonic anhydrase inhibition. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to form carbonic acid. Inhibition of carbonic anhydrase leads to a decrease in the production of carbonic acid, which can have a variety of effects on physiological processes. Acetazolamide is used to study the role of carbonic anhydrase in processes such as acid-base balance, respiration, and ion transport.
特性
CAS番号 |
185759-03-9 |
|---|---|
製品名 |
Carbonic acid, phenyl 2-(2-phenyl-4-morpholinyl)ethyl ester, hydrochloride |
分子式 |
C19H22ClNO4 |
分子量 |
363.8 g/mol |
IUPAC名 |
phenyl 2-(2-phenylmorpholin-4-yl)ethyl carbonate;hydrochloride |
InChI |
InChI=1S/C19H21NO4.ClH/c21-19(24-17-9-5-2-6-10-17)23-14-12-20-11-13-22-18(15-20)16-7-3-1-4-8-16;/h1-10,18H,11-15H2;1H |
InChIキー |
NPTTUNCXHZCUDX-UHFFFAOYSA-N |
SMILES |
C1COC(CN1CCOC(=O)OC2=CC=CC=C2)C3=CC=CC=C3.Cl |
正規SMILES |
C1COC(CN1CCOC(=O)OC2=CC=CC=C2)C3=CC=CC=C3.Cl |
同義語 |
Carbonic acid, phenyl 2-(2-phenyl-4-morpholinyl)ethyl ester, hydrochlo ride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 4,5-diazaspiro[2.4]hept-5-ene-6-carboxylate](/img/structure/B71650.png)


![6-Chlorobenzo[d]isoxazol-5-ol](/img/structure/B71657.png)
![Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B71664.png)



![3-[hydroxy(methoxy)methyl]-2H-furan-5-one](/img/structure/B71677.png)


![2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine](/img/structure/B71685.png)
